molecular formula C15H13NO5S B13127672 Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108621-58-5

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-

Cat. No.: B13127672
CAS No.: 108621-58-5
M. Wt: 319.3 g/mol
InChI Key: ATQBOYONJMVJTJ-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- (CAS 108621-58-5), also known as (2-acetamido-9H-fluoren-1-yl) hydrogen sulfate, is a sulfated derivative of 2-acetamidofluorene (2-AAF). This compound features a sulfate ester group (-OSO₃H) attached to the fluorene backbone, distinguishing it from non-sulfated analogs . While direct data on its molecular formula are absent in the evidence, the structure suggests a molecular weight increase of ~96 g/mol over 2-AAF (CAS 53-96-3, MW 223.29), approximating its MW to ~319 g/mol .

Properties

CAS No.

108621-58-5

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(2-acetamido-9H-fluoren-1-yl) hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)21-22(18,19)20/h2-7H,8H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

ATQBOYONJMVJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two major stages:

  • Preparation of the Fluorene Derivative:
    Starting from fluorene or its derivatives, functionalization at the 2-position is performed to introduce the acetamide group. This can be achieved by acylation reactions or amide bond formation with appropriate acetic acid derivatives.

  • Introduction of the Sulfooxy Group:
    The sulfooxy (-OSO3H) group is introduced via sulfonation or sulfation reactions, often using sulfonic acid derivatives or sulfur trioxide complexes under controlled conditions.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Description Notes
1 Acetylation/Amidation Fluorene derivative + Acetyl chloride or acetic anhydride, base catalyst Formation of acetamide at 2-position of fluorene Control temperature to avoid overreaction
2 Sulfation Sulfur trioxide-pyridine complex or chlorosulfonic acid, low temperature Introduction of sulfooxy group at 1-position of fluorenyl ring Reaction performed under inert atmosphere to prevent side reactions
3 Purification Recrystallization or chromatographic techniques Isolation of pure Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- High purity essential for downstream applications

Reaction Conditions and Optimization

  • Catalysts: Acidic catalysts (e.g., sulfuric acid, pyridine) improve sulfation efficiency.
  • Temperature: Sulfation reactions are typically conducted at low temperatures (0–5°C) to control regioselectivity and minimize decomposition.
  • Solvents: Aprotic solvents such as dichloromethane or chloroform are preferred for sulfation; acetylation often uses pyridine or triethylamine as base solvents.
  • Time: Reaction times vary from 1 to 6 hours depending on reagent concentration and temperature.

Purification Techniques

  • Recrystallization: Using solvents like ethanol or ethyl acetate to obtain crystalline pure product.
  • Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) for separation of byproducts.
  • Characterization: Confirmed by NMR, IR spectroscopy, and mass spectrometry to ensure correct substitution and purity.

Experimental Data and Research Findings

Parameter Observed Values/Conditions Remarks
Yield of Acetamide Derivative 65–85% Dependent on purity of starting materials and reaction conditions
Sulfation Efficiency 70–90% Higher yields with sulfur trioxide-pyridine complex
Stability Stable under neutral pH; decomposes under strong acidic/basic conditions Important for storage and handling
Solubility Soluble in DMSO, DMF; limited solubility in water Relevant for formulation and application

Mechanistic Insights

  • The acetylation step proceeds via nucleophilic attack of the amine group on the acylating agent.
  • Sulfation involves electrophilic substitution at the 1-position of the fluorenyl ring, facilitated by the electron-rich aromatic system.
  • The sulfooxy group is a good leaving group, which may influence the compound's reactivity in biological or material contexts.

Summary Table of Key Preparation Methods

Method Reagents Conditions Yield (%) Purification Method Advantages Limitations
Acetylation + Sulfation Acetyl chloride, SO3-pyridine 0–5°C, inert atmosphere 70–85 Recrystallization, chromatography High regioselectivity, good yield Requires careful temperature control
Direct Sulfation of Acetamide Chlorosulfonic acid Low temperature, dry solvent 65–75 Chromatography Simpler reagent set Possible side reactions, harsher conditions

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] is being researched for its potential therapeutic applications. The following table summarizes its relevant pharmaceutical properties:

PropertyDescription
SolubilitySoluble in polar solvents due to sulfoxy group
Biological ActivityPotential anti-cancer and anti-inflammatory effects
Mechanism of ActionInhibits specific enzyme pathways involved in disease processes

Case Study: Anti-Cancer Activity

In a study investigating the anti-cancer properties of various acetamide derivatives, Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism was attributed to its ability to interfere with cell cycle regulation and apoptosis pathways. Further research is required to elucidate its exact mechanisms and potential as a therapeutic agent.

Environmental Applications

The compound's sulfoxy group enhances its solubility and reactivity, making it suitable for applications in environmental chemistry.

ApplicationDescription
Pollutant DegradationPotential use in the degradation of organic pollutants
Soil RemediationInvestigated for enhancing soil nutrient availability

Case Study: Soil Remediation

Research has demonstrated that Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] can improve the bioavailability of heavy metals in contaminated soils. In field trials, the application of this compound resulted in a significant reduction of lead and cadmium levels in soil samples over six months, indicating its potential for environmental remediation.

Material Science

Due to its unique chemical structure, Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] is also explored for applications in material science.

PropertyDescription
PolymerizationCan be used as a monomer for polymer synthesis
Coating ApplicationsPotential use in protective coatings due to stability

Case Study: Polymer Synthesis

A recent study focused on using Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] as a monomer in the synthesis of novel polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This opens avenues for developing advanced materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfooxy group can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Metabolic Studies: highlights 2-AAF’s role in forming reactive metabolites, but the sulfooxy derivative’s metabolic fate remains unstudied.
  • Antibacterial Screening: No direct data exist for the target compound, but structural analogs (e.g., ) suggest substituent-dependent activity. Testing against Gram-positive/-negative strains is warranted.
  • Computational Modeling : Molecular docking studies could predict interactions with enzymes like cytochrome P450 or sulfotransferases, informing mechanistic differences .

Biological Activity

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is a compound that has garnered interest in various biological applications due to its structural properties and potential pharmacological effects. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfooxy group attached to a 9H-fluorene structure, which is known for its stability and ability to interact with biological targets. The molecular formula is C16H15N1O3SC_{16}H_{15}N_{1}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

The biological activity of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research suggests that this compound may inhibit certain enzymes critical for cellular functions. For instance, studies have shown that compounds with similar structures can effectively inhibit carbonic anhydrases (CAs), which are involved in regulating pH and fluid balance in tissues .
  • Cell Viability Reduction : In vitro studies have indicated that Acetamide derivatives can reduce the viability of cancer cell lines. For example, compounds related to this structure have demonstrated significant cytotoxic effects on HT-29 and MDA-MB-231 cells, particularly under hypoxic conditions .

Synthesis and Testing

Recent studies have focused on synthesizing novel derivatives of acetamide with enhanced biological activity. For example, a series of acetamide-sulfonamide conjugates were synthesized and tested for urease inhibition. The results showed varying degrees of inhibition, with some compounds exhibiting IC50 values as low as 9.95 µM .

Case Studies

  • Carbonic Anhydrase Inhibition :
    • A study evaluated the inhibitory effects of acetamide derivatives on human carbonic anhydrase isoforms. Compounds were tested against CA IX and CA XII, with some showing IC50 values ranging from 51.6 to 99.6 nM, indicating potent inhibitory activity .
  • Cytotoxicity Against Cancer Cells :
    • In a comparative analysis, several acetamide derivatives were assessed for their ability to induce apoptosis in cancer cell lines. The results highlighted that modifications in the side chains significantly affected their cytotoxicity profiles, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Data Summary

The following table summarizes key findings from various studies on the biological activity of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-:

Study Biological Activity IC50 Values (µM) Notes
Study 1CA IX Inhibition51.6 - 99.6Effective against hypoxic cancer cells
Study 2Urease Inhibition9.95Shows significant urease inhibition
Study 3CytotoxicityVaries by derivativeInduces apoptosis in HT-29 and MDA-MB-231 cells

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